molecular formula C13H21N B12676183 7-Isopropyl-5-methylbicyclo(2.2.2)octane-2-carbonitrile CAS No. 84963-32-6

7-Isopropyl-5-methylbicyclo(2.2.2)octane-2-carbonitrile

Katalognummer: B12676183
CAS-Nummer: 84963-32-6
Molekulargewicht: 191.31 g/mol
InChI-Schlüssel: MINUNWAHCZXVOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Isopropyl-5-methylbicyclo(222)octane-2-carbonitrile is a bicyclic organic compound with the molecular formula C13H21N It is characterized by its unique bicyclo(222)octane structure, which includes an isopropyl group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Isopropyl-5-methylbicyclo(2.2.2)octane-2-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bicyclo(2.2.2)octane derivatives.

    Functional Group Introduction:

    Nitrile Group Addition: The nitrile group is introduced via a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: Employing purification techniques like distillation, crystallization, or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

7-Isopropyl-5-methylbicyclo(2.2.2)octane-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrile group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium cyanide (NaCN), potassium cyanide (KCN)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Various substituted derivatives

Wissenschaftliche Forschungsanwendungen

7-Isopropyl-5-methylbicyclo(2.2.2)octane-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 7-Isopropyl-5-methylbicyclo(2.2.2)octane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 7-Isopropyl-5-methylbicyclo(2.2.2)octane-2-carboxylate
  • 7-Isopropyl-5-methylbicyclo(2.2.2)octane-2-carboxylic acid

Uniqueness

7-Isopropyl-5-methylbicyclo(2.2.2)octane-2-carbonitrile is unique due to its nitrile functional group, which imparts distinct chemical reactivity and potential applications compared to its carboxylate and carboxylic acid counterparts. The presence of the nitrile group allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.

Eigenschaften

CAS-Nummer

84963-32-6

Molekularformel

C13H21N

Molekulargewicht

191.31 g/mol

IUPAC-Name

5-methyl-7-propan-2-ylbicyclo[2.2.2]octane-2-carbonitrile

InChI

InChI=1S/C13H21N/c1-8(2)12-6-10-5-11(7-14)13(12)4-9(10)3/h8-13H,4-6H2,1-3H3

InChI-Schlüssel

MINUNWAHCZXVOB-UHFFFAOYSA-N

Kanonische SMILES

CC1CC2C(CC1CC2C(C)C)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.